N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
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Overview
Description
N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Attachment of the Amino Group: The benzo[d][1,3]dioxole is then reacted with an appropriate amine to introduce the amino group.
Formation of the Pyridazine Ring: The pyridazine ring is synthesized separately, often starting from hydrazine derivatives and diketones.
Thioether Formation: The amino group on the benzo[d][1,3]dioxole is coupled with a thioether linkage to the pyridazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines by interfering with specific cellular pathways .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to downstream effects on cellular pathways. For example, its anticancer activity may involve the inhibition of kinases or other proteins critical for cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(6-(2-(benzo[d][1,3]dioxol-5-ylmethylamino)-2-oxoethyl)pyridazin-3-yl)acetamide
- N-(6-(2-(benzo[d][1,3]dioxol-5-ylmethylamino)-2-oxoethyl)pyridazin-3-yl)butyramide
Uniqueness
Compared to similar compounds, N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is unique due to its specific thioether linkage, which can influence its binding affinity and specificity towards molecular targets. This structural feature may enhance its biological activity and selectivity, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-2-15(22)19-14-5-6-17(21-20-14)26-9-16(23)18-8-11-3-4-12-13(7-11)25-10-24-12/h3-7H,2,8-10H2,1H3,(H,18,23)(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAYKLGZRXKPBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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